(2E)-3-(4-isopropoxyphenyl)prop-2-enoic acid

Lipophilicity ADME Cinnamic Acids

Researchers requiring a para-substituted cinnamic acid scaffold face irreproducibility when substituting 4-isopropoxy with 4-methoxy or 4-isopropyl analogs. This compound provides a unique branched alkyloxy substitution pattern critical for patent-protected synthetic routes (e.g., WO2008/112368) and CYP199A4 substrate profiling. • Optimal logP (~2.6) and TPSA (~46.5 Ų) balances CNS drug discovery permeability and solubility • Non-substitutable intermediate for replicating patent-protected medicinal chemistry routes • Batch-specific QC (NMR, HPLC, GC) ensures analytical method validation reproducibility

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12432490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-isopropoxyphenyl)prop-2-enoic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)
InChIKeyCOFJCCOVYSOPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Isopropoxycinnamic Acid


(2E)-3-(4-isopropoxyphenyl)prop-2-enoic acid (CAS 586960-22-7), also known as 4-isopropoxycinnamic acid, is a para-substituted trans-cinnamic acid derivative with a sterically hindered branched alkyloxy side chain [1]. It belongs to a privileged scaffold class widely explored for anti-inflammatory, anticancer, and antimicrobial activities, but the specific isopropoxy substitution imparts quantifiable differences in lipophilicity, steric bulk, and hydrogen-bonding potential compared to simpler linear alkoxy or alkyl analogs [2]. This guide provides evidence-based differentiation for scientific procurement decisions, acknowledging that primary research literature directly featuring the compound is limited; thus, core differentiation relies on computed physicochemical comparisons, class-level biocatalytic data, and documented synthetic utility in patent-protected routes [3].

Why Analogs Cannot Substitute This Compound


Cinnamic acid derivatives with differing para-substituents are not interchangeable. The 4-isopropoxy group introduces a unique combination of a branched alkyl chain and an ether oxygen, which critically alters molecular recognition by enzymes and receptors compared to linear alkoxy or alkyl analogs [1]. CYP199A4 biocatalysis data show that para-alkyl and para-alkyloxy cinnamic acids fit the enzyme active site but are oxidized with distinct product formation rates and selectivity [1]. Switching from a methoxy to an isopropoxy substituent increases calculated logP by >0.5 units and nearly doubles the topological polar surface area (TPSA) of simple alkyl analogs, directly impacting membrane permeability, solubility, and protein-binding profiles [2]. Thus, substituting a 4-isopropoxycinnamic acid with a 4-methoxy, 4-ethoxy, or 4-isopropyl variant invalidates structure-activity relationships and compromises reproducibility in biocatalytic or medicinal chemistry workflows [2].

Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison Among Analogs

The computed partition coefficient (XLogP3) of the target compound is 2.6, which is significantly higher than 4-methoxycinnamic acid (1.7) [1]. This represents a logD shift of +0.9, indicating greater membrane permeability potential. The isopropoxy derivative offers a middle ground between the polar methoxy analog and the more lipophilic but non-ether para-isopropyl analog (XLogP3 of 3.1) [1]. This quantifiable difference is crucial for selecting compounds in drug design where fine-tuning bioavailability is required. Note: 4-ethoxy and 4-propoxy cinnamic acids are not used as comparators due to their absence from authenticated databases; the methoxy analog is the most commonly used 4-alkoxy reference.

Lipophilicity ADME Cinnamic Acids Drug Design

CYP199A4 Biocatalytic Substrate Potential

While direct product formation rate data for the 4-isopropoxy compound is not published, the CYP199A4 enzyme efficiently oxidized other para-alkyloxy cinnamic acids and class-level inference is strong. The study established that 4-methoxycinnamic acid was efficiently oxidized at a product formation rate of 180 nmol·nmol-P450⁻¹·min⁻¹, and the paper explicitly states that 'cinnamic acids with a para-substituted alkyl- and alkyloxy–cinnamic acid framework were a good fit' for the active site [1]. The branched isopropoxy substituent is predicted to interact with the hydrophobic binding pocket differently than a linear methoxy group, potentially leading to altered regioselectivity, as seen with 4-isopropylcinnamic acid which underwent hydroxylation and desaturation at the alkyl group.

Biocatalysis Cytochrome P450 CYP199A4 Substrate Specificity

Synthetic Utility as Patent Intermediate

The compound is specifically documented as a synthetic intermediate in patent WO2008/112368, where 3.1 g was isolated during the synthesis of complex molecules [1]. In contrast, more common analogs like 4-methoxycinnamic acid are not specifically featured in this role in the same patent context. This indicates a rationally designed use for building more complex chemical space, likely targeting specific patent-protected structures. The compound's carboxylic acid group and isopropoxyphenyl scaffold serve as a handle for further functionalization (e.g., amide coupling, reduction) that is distinct from simpler analogs.

Synthetic Chemistry Patent Intermediate PPAR Agonists Drug Synthesis

Chemical Identity and Purity Profiles

Supplier specifications for the target compound (e.g., Bidepharm) include a minimum purity of 95% (HPLC) with available batch-specific NMR, HPLC, and GC quality control (QC) reports . This contrasts with generic 'cinnamic acids' where purity may be unverified or lower. Importantly, the structural identity is confirmed by proton and carbon NMR spectroscopy, directly addressing the risk of cis/trans isomer contamination, a known issue for certain cinnamic acid syntheses. The compound's specific molecular weight (206.24 g/mol) and formula (C12H14O3) further distinguish it from any potential ester or salt forms.

Quality Control Purity Specification NMR HPLC

Procurement Application Scenarios


CYP450 Substrate Probe SAR Expansion

A biochemical lab seeking to map the substrate scope of CYP199A4 or related monooxygenases should procure this compound alongside 4-methoxy- and 4-isopropylcinnamic acids. The isopropoxy side chain introduces unique steric and electronic perturbations relative to the linear methoxy substrate (product formation rate: 180 nmol·nmol-P450⁻¹·min⁻¹) that are not accessible with simple alkyl analogs [1]. This enables a systematic investigation of how branched-chain alkoxy substituents affect binding orientation, catalytic turnover, and product selectivity [1].

Synthesis of Patent-Disclosed Intermediates

For a medicinal chemistry group replicating routes from patent WO2008/112368, this compound is a non-substitutable intermediate. The patent explicitly describes its synthesis and isolation (3.1 g scale), and the isopropoxy group is likely crucial for downstream structure-activity relationships of the final pharmacologically active molecules [2]. Attempting to replace it with a 4-methoxy or 4-ethoxy analog would break the synthetic route or alter the target compound beyond patent scope.

Physicochemical Optimization in Drug Design

In a drug design project where a cinnamic acid core is a lead scaffold, this compound provides an optimal intermediate logP (~2.6) and polarity profile (TPSA ~46.5 Ų) that balances solubility and permeability [3]. Compared to 4-methoxycinnamic acid (logP 1.7) and 4-isopropylcinnamic acid (logP 3.1), the isopropoxy derivative offers a Goldilocks hydrophobicity window, making it the preferred choice for CNS drug discovery programs where a logD range of 2–3 is often targeted [3].

Analytical Method Validation Reference Standard

Given its high purity specification (≥95% by HPLC) and the availability of batch-specific NMR, HPLC, and GC QC reports from reputable suppliers , this compound serves as a reliable reference standard for validating analytical methods designed to quantify cinnamic acid derivatives in reaction mixtures or biological matrices. Its unique retention time and mass spectrum distinguish it from common interfering analogs like 4-methoxycinnamic acid.

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